molecular formula C18H19FO2 B7962517 Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate

Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate

Cat. No.: B7962517
M. Wt: 286.3 g/mol
InChI Key: NWYXMZMHAQZBGA-UHFFFAOYSA-N
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Description

Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a tert-butyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate typically involves the esterification of 4-(4-tert-butylphenyl)-2-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to facilitate the substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of the ester group.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, bromo, and sulfonic acid derivatives of the original compound.

    Nucleophilic Substitution: Products include various substituted esters and acids.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-tert-butylphenyl)benzoate: Similar structure but lacks the fluorine atom.

    Methyl 4-(4-methylphenyl)-2-fluorobenzoate: Similar structure but has a methyl group instead of a tert-butyl group.

    Methyl 4-(4-tert-butylphenyl)-3-fluorobenzoate: Similar structure but the fluorine atom is positioned differently on the benzene ring.

Uniqueness

Methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate is unique due to the specific combination of the tert-butyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

methyl 4-(4-tert-butylphenyl)-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO2/c1-18(2,3)14-8-5-12(6-9-14)13-7-10-15(16(19)11-13)17(20)21-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXMZMHAQZBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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